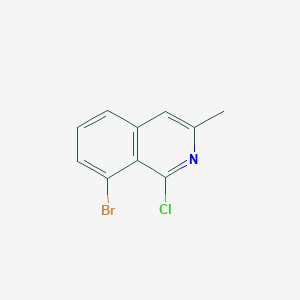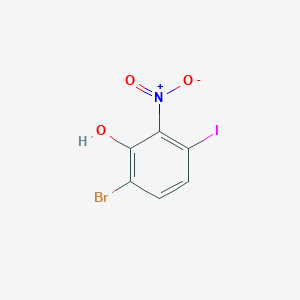
N~2~-cyclopropyl-N~4~-(3-ethoxybenzyl)-1,3-thiazole-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-cyclopropyl-N~4~-(3-ethoxybenzyl)-1,3-thiazole-2,4-dicarboxamide, also known as CT-DNA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiazole-2,4-dicarboxamide derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds structurally related to N2-cyclopropyl-N4-(3-ethoxybenzyl)-1,3-thiazole-2,4-dicarboxamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, cyclopropyl-containing compounds have demonstrated significant antibacterial and antifungal properties alongside profound antioxidant potential (Raghavendra et al., 2016). Another study highlighted the synthesis of compounds using multi-component reactions, exhibiting antimicrobial activity against various strains of bacteria and yeasts (Sydorenko et al., 2022).
Anticancer Activity
The exploration of cyclopropyl-containing thiazole derivatives for anticancer activity is an area of significant interest. For example, Co(II) complexes of thiazole derivatives have been synthesized and their structure elucidated, demonstrating potential anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for in vitro cytotoxic activity, indicating their potential as anticancer agents (Hassan et al., 2014).
Material Science Applications
Compounds with a thiazole core have been investigated for their photophysical and electrochemical properties, making them attractive for multifunctional optoelectronic applications. For example, thiazolothiazole fluorophores have been synthesized, exhibiting strong fluorescence and reversible electrochromism, which are desirable traits for materials used in optoelectronics and sensing applications (Woodward et al., 2017).
properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(3-ethoxyphenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-13-5-3-4-11(8-13)9-18-15(21)14-10-24-17(20-14)16(22)19-12-6-7-12/h3-5,8,10,12H,2,6-7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGDTZCAWNUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)


![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one](/img/structure/B2846944.png)
![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)
![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)


![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)